2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O3 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is represented by the InChI code: 1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6 (9 (13)14)5-8 (7)12-10/h3-5H,2H2,1H3, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a powder at room temperature . Its molecular weight is 206.2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid can be used in the synthesis of antimicrobial agents. A study by Patel, Agravat, and Shaikh (2011) highlighted its use in preparing pyridine derivatives with antimicrobial properties against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Angiotensin II Receptor Antagonists
This compound has been explored in the development of angiotensin II receptor antagonists. Kubo et al. (1993) discussed its application in enhancing the oral bioavailability of certain receptor antagonists, showing its potential in medicinal chemistry (Kubo et al., 1993).
Reactions with Tetrazol-5-Amine
Goryaeva et al. (2015) demonstrated the reaction of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid derivatives with tetrazol-5-amine. This reaction led to the formation of various compounds, suggesting its utility in synthetic organic chemistry (Goryaeva et al., 2015).
Crystal Structure Analysis
Research by Li et al. (2015) on the crystal structure of azilsartan methyl ester, which includes 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid as part of its structure, provides insights into its chemical behavior and potential applications in crystallography (Li et al., 2015).
Novel Synthesis Approaches
Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating the compound's relevance in the creation of new synthetic pathways (Mohamed, 2021).
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6(9(13)14)5-8(7)12-10/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPBXJXCASKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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